N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Description
This compound is a sulfanyl acetamide derivative featuring a pyridazine core substituted with a pyridin-3-yl group and linked to a 3,5-dimethoxyphenyl moiety via a thioether-acetamide bridge.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-15-8-14(9-16(10-15)26-2)21-18(24)12-27-19-6-5-17(22-23-19)13-4-3-7-20-11-13/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEDCCXFNGZLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including cycloaddition and condensation reactions. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Groups
The compound’s pyridazine core and pyridinyl substitution distinguish it from other acetamide derivatives. Below is a comparative analysis with related compounds from the evidence:
Detailed Analysis
Core Heterocycles Pyridazine vs. Triazole/Thiazole/Thienopyrimidine: The pyridazine core in the target compound offers a unique electronic profile compared to triazoles (e.g., CK37) or imidazothiazoles (e.g., 5k). Pyridazines are less common in drug design but may provide distinct hydrogen-bonding interactions due to their dual nitrogen atoms . Triazoles, as seen in CK37, are often associated with metabolic stability and kinase selectivity .
Pyridin-3-yl vs. Pyridin-4-yl: The pyridin-3-yl substitution in the target compound may alter binding orientation compared to pyridin-4-yl analogs (), affecting interactions with aromatic residues in enzyme active sites .
The target compound’s pyridazine-pyridine system could target similar pathways but with altered selectivity . Synthetic Feasibility: Compounds like 5k (81% yield) and 5h (81% yield) highlight efficient synthetic routes for acetamide derivatives, though the target compound’s synthesis remains undocumented in the evidence .
Biological Activity
N-(3,5-Dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfany}acetamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, including its synthesis, mechanism of action, and efficacy in different biological models.
Chemical Structure and Properties
The chemical structure of N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfany}acetamide can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O3S |
| Molecular Weight | 341.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfany}acetamide. For instance, compounds with similar structural motifs have demonstrated significant activity against various bacterial strains. Specifically, one study reported that derivatives with thioether linkages exhibited enhanced antimicrobial efficacy compared to their non-thioether counterparts .
Inhibition of Sphingomyelinase
Another critical area of research focuses on the inhibition of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds structurally related to N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfany}acetamide have been shown to inhibit nSMase2 effectively. For example, a related compound demonstrated an IC50 value of 300 nM in inhibiting nSMase2 activity and reducing exosome secretion in vivo .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been explored. In vitro studies indicate that it may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical mediators in inflammatory responses . This multifunctional inhibitory activity suggests that the compound could serve as a therapeutic agent for inflammatory conditions.
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of acetamides revealed that those containing the 3,5-dimethoxyphenyl group exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate the antibacterial potential, reporting zones of inhibition that were significantly larger than those observed for control compounds .
Study 2: Neuroprotection in Animal Models
In a mouse model of Alzheimer's disease, a derivative similar to N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfany}acetamide was administered to assess its neuroprotective effects. The results indicated a marked improvement in cognitive function and a reduction in amyloid plaque formation, supporting its role as a promising candidate for further development as an anti-Alzheimer's therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
